2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole is a synthetic compound belonging to the imidazole family Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild reaction conditions.
Introduction of Substituents: The 2,4-dichlorophenyl and methanesulfonyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound of the imidazole family, known for its broad range of chemical and biological properties.
2-Methylimidazole: A derivative of imidazole with a methyl group at the 2-position, used in various chemical and pharmaceutical applications.
4,5-Dihydro-1H-imidazole: A reduced form of imidazole, used as an intermediate in the synthesis of other compounds.
Uniqueness
2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2S2/c1-19(16,17)15-5-4-14-11(15)18-7-8-2-3-9(12)6-10(8)13/h2-3,6H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXTZKKZYWZGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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